N',N'-diethyl-N-quinolin-4-ylbutane-1,4-diamine;phosphoric acid
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Overview
Description
N’,N’-diethyl-N-quinolin-4-ylbutane-1,4-diamine;phosphoric acid is a chemical compound with the CAS number 645406-89-9 It is known for its unique structure, which combines a quinoline moiety with a butane-1,4-diamine backbone, and is further modified with diethyl groups and phosphoric acid
Preparation Methods
The synthesis of N’,N’-diethyl-N-quinolin-4-ylbutane-1,4-diamine;phosphoric acid involves multiple steps. The synthetic route typically starts with the preparation of the quinoline derivative, followed by the introduction of the butane-1,4-diamine moiety. The diethyl groups are then added through alkylation reactions. Finally, the compound is treated with phosphoric acid to obtain the desired product .
Industrial production methods for this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
N’,N’-diethyl-N-quinolin-4-ylbutane-1,4-diamine;phosphoric acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the quinoline moiety, using reagents like halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
N’,N’-diethyl-N-quinolin-4-ylbutane-1,4-diamine;phosphoric acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N’,N’-diethyl-N-quinolin-4-ylbutane-1,4-diamine;phosphoric acid involves its interaction with specific molecular targets. The quinoline moiety is known to interact with DNA and enzymes, potentially inhibiting their function. The diethyl groups and phosphoric acid may enhance the compound’s ability to penetrate cell membranes and reach its targets .
Comparison with Similar Compounds
N’,N’-diethyl-N-quinolin-4-ylbutane-1,4-diamine;phosphoric acid can be compared with other similar compounds, such as:
N’,N’-diethyl-N-quinolin-4-ylbutane-1,4-diamine: Lacks the phosphoric acid moiety, which may affect its solubility and biological activity.
N’,N’-diethyl-N-quinolin-4-ylbutane-1,4-diamine;acetic acid: Contains acetic acid instead of phosphoric acid, which may alter its chemical reactivity and applications.
The uniqueness of N’,N’-diethyl-N-quinolin-4-ylbutane-1,4-diamine;phosphoric acid lies in its combination of functional groups, which confer specific chemical and biological properties.
Properties
CAS No. |
645406-89-9 |
---|---|
Molecular Formula |
C17H28N3O4P |
Molecular Weight |
369.4 g/mol |
IUPAC Name |
N',N'-diethyl-N-quinolin-4-ylbutane-1,4-diamine;phosphoric acid |
InChI |
InChI=1S/C17H25N3.H3O4P/c1-3-20(4-2)14-8-7-12-18-17-11-13-19-16-10-6-5-9-15(16)17;1-5(2,3)4/h5-6,9-11,13H,3-4,7-8,12,14H2,1-2H3,(H,18,19);(H3,1,2,3,4) |
InChI Key |
UZXOGJLHVCOWQZ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCCCNC1=CC=NC2=CC=CC=C21.OP(=O)(O)O |
Origin of Product |
United States |
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